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2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate

Protein hydrolysate production Bioactive peptide release Nutraceutical manufacturing

Papain (CAS 9001-73-4) is the plant-derived cysteine protease of choice for legume bioactive peptide production and meat tenderization, outperforming bromelain and ficin under identical conditions. Its unique IgG cleavage above the hinge disulfides yields pure Fab fragments, essential for immunohistochemistry and therapeutic antibody engineering. With a superior shear force reduction of 78.5% at low inclusion rates, papain optimizes enzyme loading costs. Xeno-free origin supports cell therapy regulatory compliance.

Molecular Formula C9H14N4O3
Molecular Weight 226.23 g/mol
CAS No. 9001-73-4
Cat. No. B147380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate
CAS9001-73-4
SynonymsPancreatic Ribonuclease
Pancreatic RNase
Ribonuclease (Pancreatic)
Ribonuclease A
Ribonuclease I
Ribonuclease, Pancreatic
RNase A
RNase I
RNase, Pancreatic
Molecular FormulaC9H14N4O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)[O-])NC(=O)CC[NH3+]
InChIInChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)
InChIKeyCQOVPNPJLQNMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Papain (CAS 9001-73-4) Procurement Guide: Differentiated Cysteine Protease for Industrial and Research Applications


Papain (CAS 9001-73-4), also catalogued under the zwitterionic synonym 2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate, is a plant-derived cysteine protease (EC 3.4.22.2) extracted from the latex of unripe Carica papaya fruit. It belongs to the C1 papain-like protease family alongside bromelain (EC 3.4.22.32–33), ficin (EC 3.4.22.3), and actinidin, sharing a conserved catalytic Cys-His-Asn triad yet exhibiting distinct substrate preferences and cleavage kinetics [1]. Unlike animal-derived proteases such as trypsin (serine protease, EC 3.4.21.4) or pepsin (aspartic protease, EC 3.4.23.1), papain operates via a nucleophilic cysteine thiolate mechanism, endowing it with broader pH tolerance and unique cleavage specificities critical for applications ranging from antibody fragmentation to food protein hydrolysis [2].

Why Papain (9001-73-4) Cannot Be Simply Replaced by Bromelain, Ficin, or Trypsin in Validated Workflows


Despite sharing the papain-family cysteine-protease fold, papain diverges markedly from bromelain and ficin in substrate-binding subsite preferences (S2 pocket architecture), pH-dependent activity profiles, and inhibition sensitivity, precluding simple unit-for-unit substitution [1]. A direct comparative study demonstrated that papain, bromelain, and ficin exhibit statistically different degrees of hydrolysis on the same legume protein substrates under identical conditions, confirming that enzyme selection critically governs peptide yield and bioactivity [2]. Furthermore, papain's cleavage site on IgG (above the hinge disulfides to yield monovalent Fab fragments) is mechanistically distinct from pepsin (yielding bivalent F(ab')2), meaning antibody fragmentation workflows cannot interchange these enzymes without altering the final product identity [3].

Papain (9001-73-4) Quantitative Differentiation Evidence Against Comparator Proteases


Papain Achieves 27.8–34.8% Degree of Hydrolysis on Legume Proteins, Outperforming Bromelain and Ficin at Equivalent Loading

In a direct head-to-head study hydrolyzing chickpea and lentil proteins with 10% (w/w) enzyme loading over 12 hours, papain yielded the highest degree of hydrolysis (DH) among the three plant cysteine proteases tested. Papain reached 27.8% DH on chickpea and 34.8% DH on lentil substrates, while bromelain and ficin were statistically less effective under identical conditions [1]. The DH metric directly correlates with oligopeptide yield and free amino acid release, positioning papain as the superior catalyst for maximizing protein conversion efficiency.

Protein hydrolysate production Bioactive peptide release Nutraceutical manufacturing

Papain Reduces Warner–Bratzler Shear Force by 78.5%, the Greatest Reduction Among Five Tested Proteases at 100 U/g

In a comprehensive comparative study evaluating papain, bromelain, ficin, kiwifruit protease, and ginger extract on beef rump steaks across enzyme concentrations from 20 to 100 U/g, papain at 100 U/g achieved the largest shear force reduction of 78.5% relative to untreated controls. By comparison, ficin reduced shear force by 74%, bromelain by 76%, kiwifruit protease by 76.6%, and ginger extract by 71% at the same 100 U/g loading [1]. Papain and bromelain were jointly identified as the most effective enzymes for shear force reduction, but papain held a numerical advantage of 2.5 percentage points over the next-best plant protease.

Meat tenderization Texture modification Food processing enzymes

Papain at 0.002% (w/v) Produces Significantly More Tender Poultry Meat Than Bromelain or Ficin at Equivalent or Higher Concentrations

A controlled tenderization study on spent hen breast muscle compared papain (0.002%), bromelain (0.003%), and ficin (0.002%) alone and in combination with salts. Fillets soaked in papain were significantly more tender than those treated with either bromelain or ficin, as measured by both sensory panel scores and shear press values (r = −0.984 between sensory tenderness and shear press) [1]. Notably, papain achieved this superior tenderness at lower or equal enzyme concentration compared to the alternatives, demonstrating higher specific activity on poultry myofibrillar proteins.

Poultry processing Meat tenderization Enzymatic food technology

Papain at 80 µg/mL Dissociates Mesenchymal Stem Cells as Effectively as Trypsin, While Avoiding Animal-Derived Contaminants

A comparative dissociation study on rat bone marrow mesenchymal stem cells (rBMMSCs) demonstrated that papain at 80 µg/mL with 5-minute exposure achieved complete single-cell dissociation comparable to standard porcine trypsin treatment [1]. Cell characterization via flow cytometry for CD90 and CD34 markers confirmed that papain-dissociated cells retained stem cell marker expression. While trypsin is the dominant cell-dissociation enzyme, its animal origin raises concerns for clinical-grade stem cell manufacturing. Papain, as a plant-derived alternative, eliminates this regulatory burden without sacrificing dissociation efficiency [1].

Stem cell culture Cell dissociation Xeno-free cell manufacturing

Papain Generates Monovalent Fab Fragments, Whereas Pepsin Yields Bivalent F(ab')2: A Mechanistic Divergence That Determines Immunoreagent Design

Papain cleaves IgG at the hinge region above the inter-heavy-chain disulfide bonds, yielding two identical monovalent Fab fragments (each retaining antigen-binding capacity) and one crystallizable Fc fragment. In contrast, pepsin cleaves below the hinge disulfides, generating a single bivalent F(ab')2 fragment and a degraded Fc subfragment [1]. This mechanistic distinction is absolute and qualitative: enzymes are not interchangeable when the desired product is a monovalent Fab (for applications requiring no cross-linking) versus a bivalent F(ab')2 (for applications requiring avidity effects). Within the cysteine protease class, papain is the standard enzyme for Fab generation, while ficin can also generate F(ab')2 under specific conditions but is less commonly validated [2].

Antibody fragmentation Immunoglobulin processing Fab/F(ab')2 production

Papain (CAS 9001-73-4): Evidence-Backed Application Scenarios for Research and Industrial Procurement


High-Efficiency Legume Protein Hydrolysis for Bioactive Peptide and Nutraceutical Production

Based on the direct head-to-head evidence that papain achieves the highest degree of hydrolysis (27.8% on chickpea, 34.8% on lentil at 10% loading, 12 h) among bromelain, ficin, and papain [1], this scenario applies to manufacturers producing legume-derived bioactive peptides and free amino acid supplements. Papain's superior protein degradation, confirmed by SDS-PAGE showing near-complete protein cleavage, combined with SEC-HPLC evidence of predominant peptide release in the 200–1000 Da range, translates to higher yields of bioavailable oligopeptides and essential amino acids including tryptophan, arginine, leucine, and lysine [1].

Industrial Meat Tenderization Requiring Maximum Shear Force Reduction at Minimum Enzyme Cost

For beef and poultry processors, the evidence demonstrates that papain delivers the greatest Warner–Bratzler shear force reduction (78.5%) among five tested proteases at 100 U/g [2], and achieves significantly more tender poultry meat than bromelain or ficin at lower concentrations (0.002% vs. 0.003%) [3]. This dual advantage—highest efficacy ceiling and potency at low inclusion rates—makes papain the enzyme of choice for process economics: less enzyme per ton of meat to achieve target tenderness specifications, with reduced risk of over-tenderization compared to alternatives that require higher loading.

Xeno-Free Mesenchymal Stem Cell Dissociation for Regenerative Medicine and Cell Therapy Manufacturing

The comparative study showing papain at 80 µg/mL matches trypsin's single-cell dissociation efficiency on rBMMSCs, while maintaining CD90 and CD34 stem cell marker expression [4], supports papain's adoption in clinical-grade cell therapy workflows. This scenario is specifically relevant for manufacturers seeking to eliminate animal-derived components (porcine trypsin) from their cell manufacturing processes to comply with regulatory expectations for xeno-free production, without sacrificing cell yield or viability.

Monovalent Fab Fragment Generation for Diagnostic Immunoassays and Therapeutic Antibody Engineering

The well-established mechanistic distinction—papain cleaves IgG above the hinge disulfides to yield monovalent Fab fragments, whereas pepsin yields bivalent F(ab')2 fragments [5]—defines papain as the mandatory enzyme for any workflow requiring monovalent antigen-binding fragments. This includes immunohistochemistry applications where bivalent fragments would cause target cross-linking artifacts, and therapeutic Fab engineering where monovalency is pharmacologically required. Within the cysteine protease class, papain remains the gold-standard enzyme for Fab generation per published protocols [6].

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